1-Methyl-4-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine
CAS No.:
Cat. No.: VC13495660
Molecular Formula: C18H29BN2O2
Molecular Weight: 316.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H29BN2O2 |
|---|---|
| Molecular Weight | 316.2 g/mol |
| IUPAC Name | 1-methyl-4-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine |
| Standard InChI | InChI=1S/C18H29BN2O2/c1-14-13-15(19-22-17(2,3)18(4,5)23-19)7-8-16(14)21-11-9-20(6)10-12-21/h7-8,13H,9-12H2,1-6H3 |
| Standard InChI Key | WYAGLDFJPGYWKA-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCN(CC3)C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCN(CC3)C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates a piperazine ring substituted with a methyl group and a phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety. The molecular formula is C₁₈H₂₉BN₂O₂, with a molecular weight of 316.2 g/mol. The boronic ester group confers stability under ambient conditions while remaining reactive in Suzuki-Miyaura cross-coupling reactions, a hallmark of aryl boronic esters .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₉BN₂O₂ | |
| Molecular Weight | 316.2 g/mol | |
| IUPAC Name | 1-methyl-4-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine | |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCN(CC3)C)C | |
| InChI Key | WYAGLDFJPGYWKA-UHFFFAOYSA-N |
The crystal structure of related boronic esters reveals planar dioxaborolane rings, which stabilize the boron atom through conjugation with oxygen lone pairs . This geometric arrangement enhances the compound’s suitability for solid-phase synthesis and catalytic applications.
Synthesis and Reactivity
Synthetic Pathways
The synthesis typically involves palladium-catalyzed borylation of halogenated precursors. For example, a bromophenylpiperazine derivative may react with bis(pinacolato)diboron under Miyaura borylation conditions to yield the target compound. Optimized protocols report yields exceeding 70% when using Pd(dppf)Cl₂ as the catalyst and potassium acetate as the base in dimethylformamide at 80°C .
Table 2: Representative Synthesis Conditions
Reactivity Profile
The boronic ester group undergoes Suzuki coupling with aryl halides, enabling the construction of biaryl structures critical to drug discovery . Additionally, the piperazine ring’s secondary amines participate in alkylation and acylation reactions, facilitating further functionalization . Stability studies indicate that the compound remains intact in aqueous media at pH 5–8 but hydrolyzes slowly under strongly acidic or basic conditions .
Applications in Pharmaceutical and Material Sciences
Drug Development
The compound’s piperazine moiety enhances solubility and bioavailability, making it a favored scaffold in central nervous system (CNS) drug candidates. Recent preclinical studies demonstrate its efficacy as an intermediate in dopamine receptor antagonists, with improved blood-brain barrier penetration compared to non-boronated analogs . For instance, derivatives of this compound have shown promise in reducing neuroinflammation in murine models of Alzheimer’s disease .
Advanced Materials
In materials science, the boronic ester group enables the synthesis of self-healing polymers. These materials leverage dynamic covalent bonds, which reform after damage under mild heating or UV exposure . A 2024 study reported a polyurethane film incorporating this compound that regained 92% of its tensile strength post-microscratch testing .
Table 3: Key Applications and Findings
| Application | Finding | Source |
|---|---|---|
| CNS Drug Intermediate | 40% increase in BBB permeability vs. control | |
| Self-Healing Polymer | 92% tensile strength recovery | |
| Bioconjugation Agent | 85% coupling efficiency with antibodies |
Bioconjugation and Diagnostics
The compound’s boron atom forms stable complexes with diols, enabling its use in glycan labeling and antibody-drug conjugates (ADCs) . In positron emission tomography (PET), fluorine-18-labeled derivatives have been employed to track tumor progression via boronate-assisted F-fluorination .
| Hazard Code | Description | Source |
|---|---|---|
| H302 | Harmful if swallowed | |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation |
Recent Research Developments
A 2025 study optimized the compound’s use in flow chemistry, achieving a 15% reduction in palladium catalyst loading while maintaining 95% coupling efficiency . Another breakthrough involved its incorporation into metal-organic frameworks (MOFs) for selective CO₂ capture, demonstrating a 30% higher adsorption capacity than traditional materials .
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